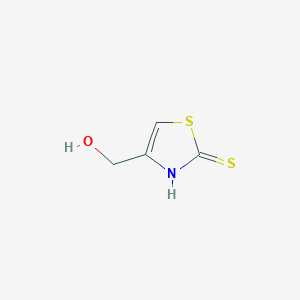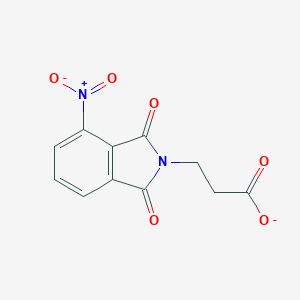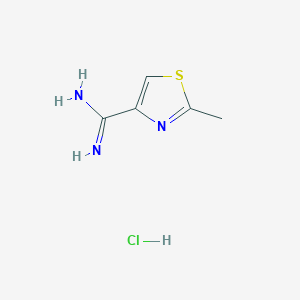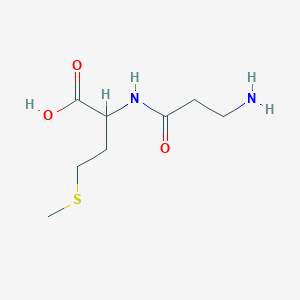
2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid, also known as methionine sulfoximine (MSO), is a potent inhibitor of glutamine synthetase (GS) enzyme. GS is a crucial enzyme in the biosynthesis of glutamine, an amino acid that plays a vital role in various metabolic processes, including protein synthesis, neurotransmitter production, and immune system function. MSO is widely used in scientific research to study the role of glutamine in various physiological and pathological conditions.
作用机制
MSO inhibits GS activity by irreversibly binding to the active site of the enzyme. GS catalyzes the conversion of glutamate and ammonia to glutamine, and MSO inhibits this reaction by preventing the formation of the intermediate γ-glutamyl-MSO. This results in a depletion of intracellular glutamine levels, which can have various physiological and pathological effects.
生化和生理效应
MSO-induced glutamine depletion has been shown to have various effects on cellular metabolism and function. Glutamine is a crucial substrate for the synthesis of nucleotides, amino acids, and other metabolites, and its depletion can lead to impaired cellular growth and proliferation. MSO-induced glutamine depletion has also been shown to affect immune system function, neurotransmitter production, and oxidative stress response.
实验室实验的优点和局限性
MSO is a potent and specific inhibitor of GS activity, making it a valuable tool for studying the role of glutamine in various physiological and pathological conditions. However, MSO-induced glutamine depletion can have complex and variable effects on cellular metabolism and function, depending on the cell type and experimental conditions. Additionally, MSO can have off-target effects on other enzymes and metabolic pathways, which should be carefully considered when interpreting experimental results.
未来方向
There are several future directions for research on MSO and its effects on cellular metabolism and function. One area of interest is the role of glutamine in cancer cell metabolism and the potential for MSO as a therapeutic agent in cancer treatment. Another area of interest is the effects of MSO-induced glutamine depletion on immune system function and the potential for MSO as an immunomodulatory agent. Additionally, further research is needed to fully understand the complex and variable effects of MSO-induced glutamine depletion on cellular metabolism and function in different cell types and experimental conditions.
合成方法
MSO can be synthesized by the reaction of L-2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid with hydrogen peroxide in the presence of sodium hydroxide. The reaction yields a mixture of MSO diastereomers, which can be separated by column chromatography. MSO is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
MSO is used in scientific research to inhibit GS activity and study the role of glutamine in various physiological and pathological conditions. MSO has been used to investigate the role of glutamine in cancer cell metabolism, neurodegenerative diseases, and immune system function. MSO has also been used to study the effects of glutamine deprivation on cell growth and survival.
属性
CAS 编号 |
17136-27-5 |
|---|---|
产品名称 |
2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid |
分子式 |
C8H16N2O3S |
分子量 |
220.29 g/mol |
IUPAC 名称 |
2-(3-aminopropanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(8(12)13)10-7(11)2-4-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
InChI 键 |
ANKIAKMHIAGBNN-LURJTMIESA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)CCN |
规范 SMILES |
CSCCC(C(=O)O)NC(=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




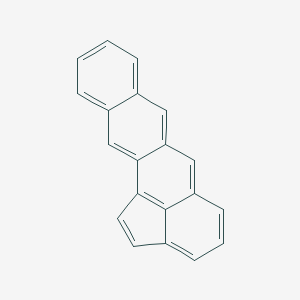
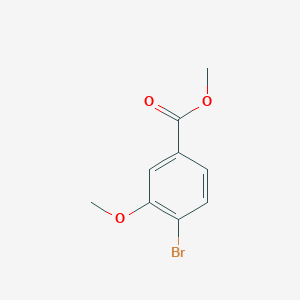
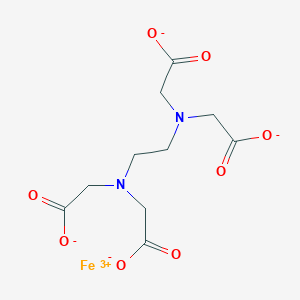
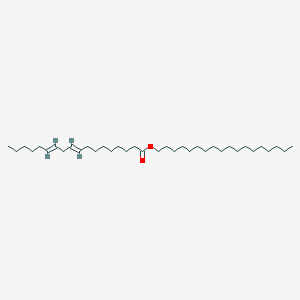
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
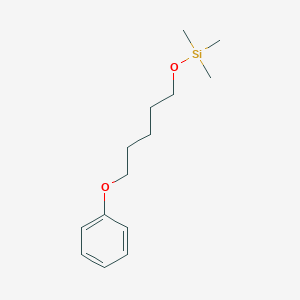
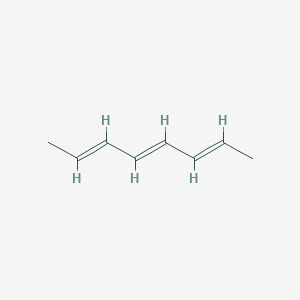
![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)
![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)
